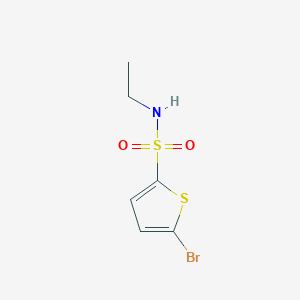

5-bromo-N-ethylthiophene-2-sulfonamide

Description

Significance of Sulfonamides as a Class of Biologically Active Compounds

The sulfonamide functional group has been a critical motif in medicinal chemistry since the discovery of its antibacterial properties. nih.gov These compounds, often called sulfa drugs, were the first broadly effective antibacterials to be used systemically, heralding the age of antibiotics. wikipedia.org Their initial development began in 1932 with the dye Prontosil, which was found to cure streptococcal infections in mice. ijpsonline.com The mechanism of action for antibacterial sulfonamides involves acting as competitive antagonists to para-aminobenzoic acid (PABA), which is crucial for folic acid synthesis in bacteria. nih.govnih.govsemanticscholar.org By inhibiting this pathway, sulfonamides exert a bacteriostatic effect, halting bacterial growth and division. semanticscholar.orgresearchgate.net

The therapeutic applications of sulfonamides are extensive and not limited to antibacterial agents. researchgate.net This class of compounds exhibits a wide array of biological activities, leading to the development of drugs for various conditions. nih.govnih.gov Notable examples include:

Diuretics : Certain sulfonamides inhibit the enzyme carbonic anhydrase, leading to diuretic effects. ijpsonline.comannualreviews.org

Antidiabetic Agents : Sulfonylureas are a major class of drugs used to treat type 2 diabetes by stimulating insulin (B600854) release. annualreviews.org

Anti-inflammatory Drugs : Compounds like celecoxib (B62257) contain a sulfonamide moiety and are used to treat inflammation. ijpsonline.com

Anticonvulsants : Some sulfonamides have been developed as treatments for epilepsy. researchgate.net

Antiviral and Anticancer Agents : Research has demonstrated the potential of sulfonamide derivatives as antiviral (including HIV inhibitors) and anticancer therapies. nih.govajchem-b.comresearchgate.net

The versatility and proven efficacy of the sulfonamide scaffold have cemented its status as a fundamental building block in modern drug discovery. nih.govtandfonline.com

The Thiophene (B33073) Scaffold as a Privileged Heterocycle in Drug Discovery

Thiophene, a five-membered aromatic ring containing a sulfur atom, is recognized as a privileged scaffold in medicinal chemistry. nih.govrsc.orgbenthamdirect.com This designation stems from its frequent appearance in biologically active compounds and its favorable physicochemical properties. The thiophene ring is considered a bioisostere of the phenyl (benzene) ring. nih.govresearchgate.netsci-hub.se This means it has a similar size, planarity, and electron cloud, allowing it to be substituted for a phenyl ring in a drug molecule, a strategy often employed to modulate a compound's properties. nih.govnih.gov

Replacing a benzene (B151609) ring with thiophene can lead to several advantages:

Improved Potency and Binding : The sulfur atom in the thiophene ring can participate in additional hydrogen bonding, potentially enhancing drug-receptor interactions. nih.gov

Modified Metabolism : The presence of the heteroatom can alter the metabolic pathways of a drug, which can be used to improve its metabolic stability. nih.gov

Enhanced Physicochemical Properties : Substitution can affect properties like solubility and lipophilicity. nih.gov

The utility of the thiophene nucleus is demonstrated by the number of FDA-approved drugs that contain this moiety, with 26 such drugs approved across various pharmacological classes. nih.govrsc.org Thiophene derivatives have shown a vast range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and anticonvulsant properties. rsc.orgnih.govnih.gov Its structural versatility and proven track record make thiophene a highly valued component in the design of new therapeutic agents. researchgate.neteprajournals.com

Overview of 5-bromo-N-ethylthiophene-2-sulfonamide within the Thiophene Sulfonamide Landscape

This compound is a chemical entity that combines the key features of both the sulfonamide and thiophene groups. It is classified as an aromatic sulfonamide due to the sulfonamide group being attached to the aromatic thiophene ring. evitachem.com The structure consists of a thiophene ring brominated at the 5-position and bearing an N-ethylated sulfonamide group at the 2-position.

This compound is a derivative of the parent compound, 5-bromothiophene-2-sulfonamide (B1270684), which serves as a key synthetic intermediate. researchgate.netlookchem.com The N-alkylation of the sulfonamide nitrogen, in this case with an ethyl group, is a common strategy in medicinal chemistry to explore structure-activity relationships. A recent 2024 study detailed the synthesis of this compound from its parent sulfonamide and bromoethane (B45996), achieving a yield of 72%. nih.govsemanticscholar.org

As a member of the thiophene sulfonamide family, this compound is situated in a research area focused on developing new therapeutic agents, particularly antimicrobials. nih.govresearchgate.net The hybridization of thiophene and sulfonamide functionalities has been explored for various drug properties, including antibacterial and anti-Alzheimer activities. researchgate.net The bromine atom on the thiophene ring provides a reactive site for further chemical modification, such as through Suzuki cross-coupling reactions, allowing for the synthesis of a diverse library of related compounds for biological screening. nih.govevitachem.comresearchgate.net Recent research has specifically investigated 5-bromo-N-alkylthiophene-2-sulfonamides for their antibacterial efficacy against clinically significant resistant bacteria, such as New Delhi Metallo-β-lactamase (NDM) producing Klebsiella pneumoniae. nih.govsemanticscholar.orgresearchgate.net

Physicochemical Properties

The table below outlines key physicochemical data for this compound and its parent compound.

| Property | This compound | 5-bromothiophene-2-sulfonamide |

| Molecular Formula | C₆H₈BrNO₂S₂ | C₄H₄BrNO₂S₂ |

| Molecular Weight | 270.17 g/mol cymitquimica.com | 242.12 g/mol lookchem.com |

| Appearance | Not Specified | White to light yellow crystal powder lookchem.com |

| Melting Point | Not Specified | 134-142 °C lookchem.com |

| Synthesis Yield | 72% semanticscholar.org | Not Applicable |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-bromo-N-ethylthiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BrNO2S2/c1-2-8-12(9,10)6-4-3-5(7)11-6/h3-4,8H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJJJCUWEUWPHDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNS(=O)(=O)C1=CC=C(S1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrNO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101282195 | |

| Record name | 5-Bromo-N-ethyl-2-thiophenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101282195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81597-53-7 | |

| Record name | 5-Bromo-N-ethyl-2-thiophenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81597-53-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-N-ethyl-2-thiophenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101282195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity Investigations of 5 Bromo N Ethylthiophene 2 Sulfonamide and Thiophene Sulfonamide Analogues

Antimicrobial Activity Assessments

Thiophene (B33073) sulfonamides, a class of organic compounds containing both thiophene and sulfonamide functional groups, have demonstrated notable antimicrobial properties. researchgate.net These compounds are recognized as synthetic bacteriostatic agents, and their effectiveness has been evaluated against a variety of pathogenic microbes. researchgate.netnih.gov The core structure, which combines the thiophene ring with a sulfonamide moiety, has been a foundation for developing new derivatives with potential therapeutic applications. researchgate.netresearchgate.net

Research has shown that modifications to the thiophene sulfonamide scaffold can lead to compounds with promising antimicrobial activity, sometimes comparable to standard drugs. nih.gov The introduction of different substituents on the thiophene ring or the sulfonamide nitrogen can significantly influence their biological efficacy. nih.govnih.gov For instance, studies on various derivatives have highlighted that the nature and position of these substituents play a crucial role in their antibacterial and antifungal actions. nih.govfrontiersin.org

Efficacy Against Drug-Resistant Bacterial Strains (e.g., New Delhi Metallo-β-Lactamase-Producing Klebsiella pneumoniae ST147)

A significant area of investigation has been the efficacy of thiophene sulfonamides against multidrug-resistant bacteria, a growing global health concern. nih.govresearchgate.net Specifically, 5-bromo-N-alkylthiophene-2-sulfonamides have shown antibacterial effectiveness against clinically isolated New Delhi Metallo-β-lactamase (NDM)-producing Klebsiella pneumoniae ST147. nih.govdovepress.comnih.gov This strain of bacteria is particularly dangerous due to its resistance to a broad range of antibiotics, including carbapenems. nih.govresearchgate.net

In a recent study, a series of 5-bromo-N-alkylthiophene-2-sulfonamides were synthesized and tested. nih.govnih.gov Among them, the compound 5-bromo-N-propylthiophene-2-sulfonamide (referred to as compound 3b in the study) was identified as highly potent. nih.govresearchgate.netnih.gov It exhibited a Minimum Inhibitory Concentration (MIC) of 0.39 µg/mL and a Minimum Bactericidal Concentration (MBC) of 0.78 µg/mL against the NDM-producing K. pneumoniae ST147 strain. nih.govnih.gov The ethyl analogue, 5-bromo-N-ethylthiophene-2-sulfonamide (compound 3a), was also synthesized, showing the viability of this chemical scaffold. nih.govresearchgate.net

Table 1: Antimicrobial Activity of 5-bromo-N-propylthiophene-2-sulfonamide against NDM-producing K. pneumoniae ST147

| Metric | Value (µg/mL) |

|---|---|

| Minimum Inhibitory Concentration (MIC) | 0.39 |

| Minimum Bactericidal Concentration (MBC) | 0.78 |

Data sourced from a 2024 study on 5-bromo-N-alkylthiophene-2-sulfonamides. nih.govnih.gov

Furthermore, other thiophene derivatives have demonstrated activity against different drug-resistant Gram-negative bacteria, such as colistin-resistant Acinetobacter baumannii and Escherichia coli. frontiersin.org These findings underscore the potential of thiophene-based compounds as a platform for developing new antibiotics to combat antimicrobial resistance. frontiersin.org

Proposed Mechanisms of Antimicrobial Action (e.g., Folic Acid Synthesis Inhibition)

The primary proposed mechanism for the antibacterial action of sulfonamides, including thiophene derivatives, is the inhibition of folic acid synthesis. nih.govevitachem.comnih.govdrugbank.com Bacteria, unlike humans, must synthesize their own folic acid, which is an essential nutrient for producing DNA, RNA, and proteins. youtube.comyoutube.com

Sulfonamides are structurally similar to para-aminobenzoic acid (PABA), a key substrate in the bacterial folic acid pathway. nih.govnih.govdrugbank.com This structural mimicry allows them to act as competitive inhibitors of the enzyme dihydropteroate (B1496061) synthase (DHPS). evitachem.comdrugbank.comyoutube.com By binding to the active site of DHPS, the sulfonamide molecule prevents PABA from binding, thereby halting the production of dihydropteroic acid, a precursor to folic acid. youtube.comyoutube.com This disruption of the folic acid pathway ultimately leads to a bacteriostatic effect, meaning it inhibits the growth and replication of bacteria. nih.govyoutube.com

In-silico docking studies on 5-bromo-N-propylthiophene-2-sulfonamide against a protein from NDM-KP ST147 have further supported its potential interaction with bacterial targets through hydrogen bonding and hydrophobic interactions. nih.govresearchgate.netnih.gov Other studies on thiophene derivatives suggest that their mechanism may also involve increasing the permeability of the bacterial membrane. frontiersin.org

Carbonic Anhydrase Inhibition Studies

Beyond their antimicrobial properties, thiophene sulfonamides are well-documented as potent inhibitors of carbonic anhydrases (CAs). nih.govmdpi.comgoogle.com Carbonic anhydrases are a family of metalloenzymes that play a crucial role in various physiological processes, including pH regulation and CO₂ transport, by catalyzing the reversible hydration of carbon dioxide. nih.govnih.gov The inhibition of specific CA isoforms has therapeutic applications in treating conditions like glaucoma, edema, and certain cancers. nih.govmdpi.comscispace.com

The study of five-membered heterocyclic sulfonamides, including thiophene-2-sulfonamide, as CA inhibitors dates back to the 1940s, when they were discovered to be more effective than sulfanilamide. nih.govmdpi.com The sulfonamide group is key to this inhibitory activity, binding to the zinc ion in the enzyme's active site. nih.gov

Inhibition Kinetics Against Human Carbonic Anhydrase Isoforms (hCA I, II, IX, XII)

Thiophene sulfonamides have been evaluated against various human carbonic anhydrase (hCA) isoforms, often showing potent and sometimes selective inhibition. The most studied isoforms include the cytosolic hCA I and hCA II, and the transmembrane, tumor-associated hCA IX and hCA XII. nih.govnih.gov

Different thiophene-based sulfonamide derivatives exhibit varying inhibition constants (Kᵢ) against these isoforms. For example, a series of 1,4-substituted 1,2,3-triazole derivatives of thiophene sulfonamide showed high-potency inhibition against hCA II, with Kᵢ values as low as 2.4 nM. nih.gov Studies on other series of sulfonamide inhibitors have reported Kᵢ values in the low nanomolar range against hCA I, II, and VII, in some cases showing better inhibition than the standard drug acetazolamide. mdpi.com The inhibition profiles often reveal a bias towards certain isoforms; for instance, 2,5- and 2,4-disubstituted thiophene derivatives have shown a general preference for inhibiting hCA II. nih.gov

Table 2: Example Inhibition Data for Sulfonamide Derivatives Against hCA Isoforms

| Compound Type | Target Isoform | Inhibition Constant (Kᵢ) Range |

|---|---|---|

| N-((4-sulfamoylphenyl)carbamothioyl) amides | hCA I | 13.3–87.6 nM |

| N-((4-sulfamoylphenyl)carbamothioyl) amides | hCA II | 5.3–384.3 nM |

| N-((4-sulfamoylphenyl)carbamothioyl) amides | hCA VII | 1.1–13.5 nM |

| Benzenesulfonamides with pyrazole (B372694) moieties | hCA IX | 6.1-568.8 nM |

Data compiled from studies on various sulfonamide classes. nih.govmdpi.com

Structure-Activity Relationships for Carbonic Anhydrase Inhibition

The structure-activity relationship (SAR) for carbonic anhydrase inhibition by thiophene sulfonamides is well-defined. The primary interaction is driven by the sulfonamide group (-SO₂NH₂), which coordinates to the Zn²⁺ ion at the enzyme's active site. nih.gov

The nature of the thiophene ring and its substituents dictates the binding affinity and isoform selectivity. nih.govnih.gov Molecular modeling and X-ray crystallography studies have provided insights into these interactions. For instance, the orientation of the thiophene ring within the active site cleft is crucial; the heterocyclic sulfur atom can interact with a coordinated water molecule. nih.gov Adding larger groups to the thiophene scaffold can lead to interactions with hydrophobic pockets within the enzyme, which are located away from the active site, further enhancing binding. nih.gov The substitution pattern on the thiophene ring significantly influences the inhibitory profile, with different isomers and substituents leading to selectivity for different CA isoforms. nih.gov

Explorations into Other Biological Activities

While the primary focus has been on antimicrobial and carbonic anhydrase inhibitory activities, the broader class of sulfonamides is known for a wide range of pharmacological effects. nih.govscispace.com These include diuretic, anticonvulsant, anti-inflammatory, and anticancer activities. researchgate.netscispace.comnih.gov The hybridization of the thiophene and sulfonamide moieties has been explored for properties such as anti-Alzheimer and antimalarial activities. researchgate.net The versatility of the sulfonamide functional group allows it to be incorporated into diverse molecular structures, leading to a broad spectrum of potential therapeutic applications beyond its original use as an antibacterial agent. scispace.comnih.gov

Anti-inflammatory Potential of Thiophene Sulfonamide Derivatives

Thiophene-based compounds are recognized as privileged structures in drug discovery, with several approved drugs demonstrating anti-inflammatory properties, such as Tinoridine and Tiaprofenic acid. nih.gov The therapeutic effect of these agents is often linked to the inhibition of key enzymes in the inflammatory cascade, namely cyclooxygenases (COX) and lipoxygenases (LOX). nih.govnih.gov The aromatic nature and hydrophobicity of the thiophene ring are thought to improve membrane permeability, which may enhance their effectiveness as anti-inflammatory agents. nih.gov

Sulfonamides also represent a significant class of compounds with a wide array of biological activities, including anti-inflammatory effects. eurekaselect.comresearchgate.net The combination of a thiophene ring and a sulfonamide moiety in a single molecule, as seen in this compound, presents a promising scaffold for the development of new anti-inflammatory agents. mdpi.com Research into thiophene derivatives has highlighted the importance of specific structural features for their anti-inflammatory activity. The presence of groups such as carboxylic acids, esters, amines, and amides, alongside methyl and methoxy (B1213986) groups, has been frequently associated with potent biological activity. nih.govmdpi.com These functional groups are believed to be crucial for recognition and interaction with biological targets like the COX and LOX enzymes. nih.gov

For instance, certain thiophene derivatives have demonstrated the ability to reduce the expression of pro-inflammatory genes, including those for interleukins (IL-1β, IL-6, IL-8, IL-12) and tumor necrosis factor-alpha (TNF-α). mdpi.com One study showed a thiophene derivative was more effective than salicylic (B10762653) acid in an in vitro anti-inflammatory assay on light-induced macrophages, with its effect being dose-dependent. mdpi.com Another thiophene-containing compound was found to inhibit the 5-LOX enzyme by approximately 57% at a concentration of 100 µg/mL in vitro. mdpi.com

Anticancer Activity of Related Sulfonamide Scaffolds

The sulfonamide group is a key component in a variety of pharmacologically active agents, and numerous sulfonamide derivatives have been identified as having significant antitumor activity both in laboratory studies and in living organisms. rug.nlnih.gov The anticancer mechanisms of these compounds are diverse and can include the inhibition of carbonic anhydrase, disruption of the cell cycle leading to arrest in the G1 phase, interference with microtubule assembly, and inhibition of angiogenesis. rug.nl Several sulfonamide-based drugs, such as Belinostat, have received approval for cancer therapy. researchgate.net

The thiophene scaffold is also present in several anticancer drugs, including Raltitrexed and OSI-930. nih.gov The fusion of sulfonamide and thiophene moieties has produced novel derivatives with potential as anticancer agents. researchgate.net

In a study evaluating a series of newly synthesized thiophene derivatives bearing a sulfonamide group, several compounds exhibited significant cytotoxic activity against the human breast cancer cell line (MCF7). The effectiveness of these compounds was measured by their half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. Notably, some of the tested compounds showed higher cytotoxic activity than the established chemotherapy drug doxorubicin. researchgate.net

The table below summarizes the in vitro anticancer activity of selected thiophene sulfonamide derivatives against the MCF7 human breast cancer cell line.

| Compound | IC50 (µmol L-1) |

| 6 | 10.25 |

| 7 | 9.70 |

| 9 | 9.55 |

| 13 | 9.39 |

| 5 | 28.85 |

| 8 | 23.48 |

| 10 | 27.51 |

| Doxorubicin (Control) | 32.00 |

Data sourced from a study on novel thiophene derivatives with potential anticancer activity. researchgate.net

These findings underscore the potential of developing thiophene-based sulfonamides as a promising class of anticancer agents. nih.govnih.gov

Structure Activity Relationship Sar and Rational Molecular Design of 5 Bromo N Ethylthiophene 2 Sulfonamide Derivatives

Impact of N-Alkyl Substitution on Biological Potency and Selectivity

The nature of the substituent on the sulfonamide nitrogen (N) plays a pivotal role in modulating the biological activity of thiophene (B33073) sulfonamides. Studies on a series of 5-bromo-N-alkylthiophene-2-sulfonamides have demonstrated that even minor variations in the N-alkyl chain can significantly impact antibacterial potency. ontosight.ainih.gov

In a recent study, a series of 5-bromo-N-alkylthiophene-2-sulfonamides were synthesized and evaluated for their antibacterial activity against New Delhi Metallo-β-lactamase (NDM-1) producing Klebsiella pneumoniae. ontosight.ai The results indicated a clear trend in potency related to the size and nature of the N-alkyl group. The N-propyl derivative (5-bromo-N-propylthiophene-2-sulfonamide) exhibited the highest potency, with a minimum inhibitory concentration (MIC) of 0.39 μg/mL and a minimum bactericidal concentration (MBC) of 0.78 μg/mL. ontosight.aibldpharm.com In comparison, the N-ethyl analogue, 5-bromo-N-ethylthiophene-2-sulfonamide, showed reduced but still significant activity (MIC 3.125 μg/mL, MBC 6.25 μg/mL). bldpharm.com

Interestingly, introducing steric bulk on the alkyl chain appeared to be detrimental to activity. The N-isopropyl derivative (5-bromo-N-isopropylthiophene-2-sulfonamide) was found to have lower activity, a finding attributed to potential steric hindrance that may impede optimal interaction with the biological target. bldpharm.com This was also reflected in the synthetic yields, where the reaction with isopropyl bromide was less efficient than with linear alkyl bromides like bromoethane (B45996) and 1-bromopropane. bldpharm.com

These findings underscore that a linear, short-to-medium length alkyl chain on the sulfonamide nitrogen is favorable for the antibacterial activity of this class of compounds against specific resistant bacterial strains. The N-propyl group appears to offer an optimal balance of lipophilicity and steric profile for potent inhibition.

| Compound | N-Alkyl Substituent | MIC (μg/mL) bldpharm.com | MBC (μg/mL) bldpharm.com |

|---|---|---|---|

| This compound | Ethyl | 3.125 | 6.25 |

| 5-bromo-N-propylthiophene-2-sulfonamide | Propyl | 0.39 | 0.78 |

| 5-bromo-N-isopropylthiophene-2-sulfonamide | Isopropyl | - | - |

Role of Halogen Substitution at the Thiophene C-5 Position

The halogen atom at the C-5 position of the thiophene ring is a critical feature of this compound and its derivatives. While direct comparative studies detailing the impact of varying the halogen (e.g., fluorine, chlorine, iodine) on the biological potency of the N-ethyl derivative are not extensively available in the reviewed literature, the presence of the bromine atom is fundamental for its synthetic utility and subsequent biological activity.

The 5-bromo substituent serves as a key functional handle for introducing molecular diversity through metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. ontosight.ai This allows for the strategic installation of a wide array of aryl and heteroaryl groups at the C-5 position, which, as discussed in the following section, has a profound effect on the activity profile of the resulting compounds. ontosight.ai The reactivity of the carbon-bromine bond makes it an ideal site for facile chemical modification.

From a broader perspective of SAR in sulfonamides, the nature of substituents on the aromatic ring system is known to influence physicochemical properties like pKa and lipophilicity, which in turn affect cell permeability and target engagement. researchgate.net In the context of thiophene sulfonamides, the electron-withdrawing nature of the halogen can modulate the electronic properties of the entire molecule, potentially influencing its binding affinity to target enzymes. For instance, in a series of 5-substituted-benzylsulfanyl-thiophene-2-sulfonamides, the 5-bromo derivative was used as the precursor to generate compounds with potent inhibitory activity against carbonic anhydrase isoforms.

Influence of Various Substituents Introduced via Cross-Coupling Reactions on Activity Profiles

The introduction of diverse substituents at the C-5 position of the thiophene ring via cross-coupling reactions is a powerful strategy for modulating the biological activity of thiophene sulfonamides. Utilizing the 5-bromo atom as a reactive site, researchers have synthesized extensive libraries of derivatives and evaluated their therapeutic potential.

In the study by Noreen et al. (2024), the highly active 5-bromo-N-propylthiophene-2-sulfonamide was used as a scaffold to create a series of C-5-aryl derivatives through Suzuki-Miyaura coupling. ontosight.ai The resulting compounds, which replaced the bromine with various substituted phenyl rings, exhibited a wide range of antibacterial activities against NDM-1 producing K. pneumoniae. ontosight.aibldpharm.com

For example, the introduction of a 4-chlorophenyl group led to a compound with an MIC of 1.56 μg/mL and an MBC of 3.125 μg/mL. bldpharm.com This indicates that while the C-5 aryl substitution can maintain potent activity, the specific nature of the substituent on the new aryl ring is a critical determinant. The unsubstituted phenyl derivative showed moderate activity, whereas other derivatives with different substitution patterns on the phenyl ring displayed varied levels of potency. ontosight.ai

This highlights that the C-5 position is a key site for SAR exploration. The steric and electronic properties of the introduced aryl group can significantly influence how the molecule fits into the active site of its biological target and establishes crucial binding interactions. The ability to fine-tune these properties through the selection of different aryl boronic acids in the cross-coupling reaction provides a versatile platform for optimizing potency and selectivity.

| Compound Name | C-5 Substituent | MIC (μg/mL) bldpharm.com | MBC (μg/mL) bldpharm.com |

|---|---|---|---|

| 5-bromo-N-propylthiophene-2-sulfonamide | Bromo | 0.39 | 0.78 |

| 5-(4-chlorophenyl)-N-propylthiophene-2-sulfonamide | 4-chlorophenyl | 1.56 | 3.125 |

| N-propyl-5-(p-tolyl)thiophene-2-sulfonamide | p-tolyl | 6.25 | 12.5 |

| 5-(4-methoxyphenyl)-N-propylthiophene-2-sulfonamide | 4-methoxyphenyl | 12.5 | 25 |

| 5-([1,1'-biphenyl]-4-yl)-N-propylthiophene-2-sulfonamide | [1,1'-biphenyl]-4-yl | 25 | 50 |

Principles for Rational Design of Novel Thiophene Sulfonamide Analogues

The collective SAR data from studies on this compound and related compounds provide several guiding principles for the rational design of new, potentially more effective analogues. evitachem.com

Optimization of the N-Alkyl Group: The sulfonamide nitrogen is a key point for modification. The evidence suggests that small, linear alkyl groups (e.g., ethyl, propyl) are beneficial for potency, while bulky groups like isopropyl can be detrimental. bldpharm.com Future designs should explore a focused range of linear and perhaps terminally-functionalized alkyl chains to balance lipophilicity and steric interactions without introducing excessive bulk.

Strategic C-5 Diversification: The C-5 position is the primary site for introducing diversity. The use of a halogen, particularly bromine, as a synthetic handle for cross-coupling is a highly effective strategy. ontosight.ai Rational design should focus on selecting aryl or heteroaryl substituents for this position that can form specific, favorable interactions with the target protein. This could involve incorporating groups capable of hydrogen bonding, or those with electronic properties that complement the target's active site. evitachem.com

Bioisosteric Replacement: The thiophene ring itself is often considered a bioisostere of a phenyl ring, offering distinct electronic properties and potential for improved metabolic stability or binding affinity. nih.gov Designers can leverage this by exploring other five-membered heterocyclic scaffolds or by modifying the thiophene ring itself, although substitutions on the thiophene ring are generally more synthetically accessible at the C-5 position.

Structure-Based Drug Design: When the structure of the biological target is known, as in the case of some bacterial enzymes, structure-based design can be employed. evitachem.com This involves using computational docking to predict how newly designed analogues will bind to the active site. This approach allows for the in silico evaluation of designed compounds before undertaking their chemical synthesis, prioritizing those with the highest predicted affinity and most favorable interactions. ontosight.ai

By integrating these principles—optimizing the N-alkyl chain, strategically diversifying the C-5 position, considering bioisosteric replacements, and leveraging structure-based design—researchers can more efficiently navigate the chemical space around the thiophene sulfonamide scaffold to develop novel derivatives with enhanced potency and selectivity.

Computational and Theoretical Chemistry Studies of 5 Bromo N Ethylthiophene 2 Sulfonamide and Analogues

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to forecast the binding mode and affinity of small molecule ligands to the active site of a protein.

In silico docking studies have been conducted to investigate the binding of thiophene (B33073) sulfonamide analogues to various protein targets. A notable study focused on the interaction between 5-bromo-N-propylthiophene-2-sulfonamide, an analogue of the title compound, and a protein from New Delhi Metallo-β-lactamase producing Klebsiella pneumoniae ST147 (NDM-KP ST147) with the PDB ID: 5N5I. nih.govresearchgate.net This bacterial strain is a significant clinical threat due to its high resistance to antibiotics, including carbapenems. nih.govnih.gov The docking simulations revealed that the N-propyl analogue binds effectively within the protein's active site. nih.govresearchgate.net

Thiophene-based sulfonamides are also extensively studied as inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in numerous physiological processes. nih.govbohrium.comsemanticscholar.org Molecular docking simulations of various 5-substituted-thiophene-2-sulfonamide derivatives with human carbonic anhydrase (hCA) isoforms, such as hCA I, hCA II, hCA IX, and hCA XII, have been performed. bohrium.comnih.govresearchgate.net These studies show that the sulfonamide moiety typically coordinates with the zinc ion in the enzyme's active site. nih.govnih.gov The thiophene ring and its substituents then form additional interactions with amino acid residues in the active site cavity, influencing the inhibitor's potency and isoform selectivity. nih.govresearchgate.net For example, X-ray crystallography studies of related inhibitors bound to hCA II have confirmed that the tail of the inhibitor can adopt diverse orientations, pointing towards either the hydrophobic or hydrophilic half of the active site, which is crucial for structure-based drug design. nih.gov

| Ligand Analogue | Protein Target | Key Binding Interactions | Reference |

|---|---|---|---|

| 5-bromo-N-propylthiophene-2-sulfonamide | NDM-KP ST147 Protein (PDB ID: 5N5I) | Hydrogen bonds and hydrophobic interactions with active site residues. | nih.govresearchgate.net |

| 5-Substituted-(1,2,3-triazol-4-yl)thiophene-2-sulfonamides | Human Carbonic Anhydrase II (hCA II) | Coordination of the sulfamoyl moiety to the active site zinc ion; hydrophobic interactions between the inhibitor's tail and active site residues. | nih.gov |

| 5-Substituted-benzylsulfanyl-thiophene-2-sulfonamides | Human Carbonic Anhydrase II (hCA II) | Inhibition in the nanomolar range, with the inhibitor's tail providing flexibility for isoform selectivity. | semanticscholar.orgresearchgate.net |

The stability of the ligand-protein complex is governed by a network of intermolecular interactions. cambridgemedchemconsulting.comgatech.edu In the docking study of 5-bromo-N-propylthiophene-2-sulfonamide with the NDM-KP ST147 protein, both hydrogen bonding and hydrophobic interactions were identified as crucial for binding. nih.govresearchgate.net

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become essential for investigating the electronic properties of molecules. semanticscholar.org DFT is used to determine molecular geometries, analyze electronic structures, and predict various spectroscopic and reactivity parameters. nih.govmdpi.com

DFT studies on thiophene sulfonamide analogues provide valuable information about their electronic structure. nih.govmdpi.com The analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. mdpi.com

The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a key indicator of molecular reactivity and kinetic stability. nih.govmdpi.com A smaller energy gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com For various 5-arylthiophene-2-sulfonylacetamide derivatives, FMO analysis has been computed using the B3LYP/6-31G(d,p) level of theory to understand their kinetic stability. nih.gov Similarly, DFT studies on 2,5-bisarylthiophenes have used FMO analysis to account for the relative reactivity of the compounds. mdpi.com These calculations reveal how different substituents on the thiophene ring influence the electronic distribution and reactivity of the molecule. researchgate.netresearchgate.net

| Calculation Type | Parameter | Significance | Reference |

|---|---|---|---|

| DFT (B3LYP/6-31G(d,p)) | Frontier Molecular Orbitals (HOMO/LUMO) | Provides insights into electron-donating/accepting abilities and reactivity. | nih.govmdpi.com |

| DFT | HOMO-LUMO Energy Gap (ΔE) | Indicates kinetic stability and molecular reactivity. A smaller gap implies higher reactivity. | mdpi.com |

| DFT | Molecular Electrostatic Potential (MEP) | Maps electron density to identify sites for electrophilic and nucleophilic attack. | mdpi.com |

DFT calculations are also employed to predict spectroscopic data, which can then be compared with experimental results to confirm molecular structures. While specific predicted spectra for 5-bromo-N-ethylthiophene-2-sulfonamide are not detailed in the provided search results, the methodology is well-established for its analogues. For instance, DFT has been used to calculate the geometric parameters (bond lengths and angles) of thiophene sulfonamide derivatives. semanticscholar.org These optimized geometries serve as the basis for frequency calculations, which can predict the vibrational frequencies observed in an FT-IR spectrum. Similarly, time-dependent DFT (TD-DFT) can be used to simulate electronic transitions and predict the absorption wavelengths that would be seen in a UV-Vis spectrum.

In Silico Prediction of Pharmacokinetic Relevant Properties

In silico tools are increasingly used in the early stages of drug discovery to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of new chemical entities. nih.govscienceopen.com These predictions help to identify candidates with potentially favorable pharmacokinetic profiles and flag those likely to fail due to poor ADME properties. nih.govresearchgate.net

For the 5-bromo-N-alkylthiophene-2-sulfonamide series, in silico tests have been conducted. nih.gov The N-propyl analogue, in particular, was identified as having a "favourable drug candidate status," suggesting that its predicted ADME properties fall within acceptable ranges for a potential therapeutic agent. researchgate.netnih.gov Computational models use molecular descriptors derived from the compound's structure to predict properties such as human oral absorption, plasma-protein binding, and blood-brain barrier penetration. scienceopen.com For example, a study on a library of natural products from medicinal plants showed that a significant percentage of compounds were predicted to have high oral absorption. scienceopen.com These predictive models are crucial for prioritizing which compounds should be synthesized and tested in vitro and in vivo. mdpi.com

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 5-bromo-N-ethylthiophene-2-sulfonamide, both ¹H and ¹³C NMR spectroscopy are critical for confirming its structural integrity.

Recent research has reported the synthesis of this compound, and its characterization was performed using various spectroscopic techniques, including NMR. While the specific spectral data from these studies is not publicly detailed, the expected chemical shifts can be predicted based on the molecular structure and data from analogous compounds.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals corresponding to the different types of protons present in the molecule. The ethyl group would be characterized by a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, arising from spin-spin coupling with each other. The proton on the sulfonamide nitrogen (NH) would likely appear as a triplet, coupling with the adjacent methylene protons. The two protons on the thiophene (B33073) ring are in different chemical environments and are expected to appear as two distinct doublets due to coupling with each other.

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide evidence for all the unique carbon atoms in the molecule. The ethyl group would show two signals for its methyl and methylene carbons. The thiophene ring would exhibit four distinct signals for its carbon atoms, with the carbon atom bonded to the bromine atom being significantly influenced by the halogen's electronegativity and the carbon attached to the sulfonamide group also showing a characteristic shift.

A summary of the anticipated NMR data is presented in the table below.

| Proton (¹H) NMR | Carbon (¹³C) NMR |

| Assignment | Expected Chemical Shift (ppm) |

| Thiophene-H | Not available |

| Thiophene-H | Not available |

| NH | Not available |

| CH₂ | Not available |

| CH₃ | Not available |

| No specific chemical shift data is publicly available for this compound. |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is an essential analytical technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands corresponding to its key functional moieties.

The synthesis of this compound has been documented, with IR spectroscopy being one of the characterization methods used. Although the specific frequencies from these analyses are not publicly available, the expected absorption bands can be inferred from the known vibrational frequencies of similar functional groups.

The most prominent features in the IR spectrum would be the strong, characteristic asymmetric and symmetric stretching vibrations of the sulfonyl (SO₂) group, typically found in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. The N-H stretching vibration of the sulfonamide group is expected to appear as a distinct band in the region of 3400-3200 cm⁻¹. The C-H stretching vibrations of the ethyl group and the thiophene ring would be observed around 3100-2850 cm⁻¹. Furthermore, the C=C stretching vibrations of the thiophene ring and the C-S stretching vibration would also be present in the fingerprint region of the spectrum.

A summary of the expected IR absorption bands is provided in the table below.

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibrational Mode |

| N-H (Sulfonamide) | 3400 - 3200 | Stretching |

| C-H (Thiophene) | ~3100 | Stretching |

| C-H (Alkyl) | 2960 - 2850 | Stretching |

| S=O (Sulfonyl) | 1350 - 1300 | Asymmetric Stretching |

| S=O (Sulfonyl) | 1160 - 1120 | Symmetric Stretching |

| C=C (Thiophene) | 1500 - 1400 | Stretching |

| C-S (Thiophene) | 800 - 600 | Stretching |

| No specific IR absorption data is publicly available for this compound. |

X-ray Crystallography for Solid-State Molecular Architecture and Conformation

To date, there are no publicly available reports on the single-crystal X-ray diffraction analysis of this compound. Consequently, a detailed description of its solid-state molecular architecture and conformation is not possible at this time.

Future Perspectives and Research Directions in 5 Bromo N Ethylthiophene 2 Sulfonamide Chemistry

Exploration of Novel Therapeutic Applications and Biological Targets

The structural framework of 5-bromo-N-ethylthiophene-2-sulfonamide, combining a thiophene (B33073) ring with a sulfonamide group, makes it a versatile candidate for targeting various biological systems. researchgate.netevitachem.com Future research is poised to expand its therapeutic potential beyond currently identified activities.

One of the most pressing areas of exploration is in combating antimicrobial resistance. Recent studies have already demonstrated the efficacy of 5-bromo-N-alkylthiophene-2-sulfonamides against clinically significant pathogens like New Delhi Metallo-β-lactamase (NDM-1) producing Klebsiella pneumoniae. nih.govnih.gov The NDM-1 enzyme confers resistance to a broad spectrum of β-lactam antibiotics, making infections difficult to treat. nih.gov Derivatives of 5-bromothiophene-2-sulfonamide (B1270684) have shown significant antibacterial effects, with researchers suggesting they could offer an alternative therapeutic option after successful in-vivo trials. nih.govnih.gov The mechanism of action for many sulfonamides involves the competitive inhibition of dihydropteroate (B1496061) synthase, an essential enzyme in the bacterial folic acid synthesis pathway. evitachem.comnih.gov

Beyond antibacterial applications, the thiophene sulfonamide scaffold is a well-known inhibitor of carbonic anhydrases (CAs). nih.gov These enzymes are involved in numerous physiological processes, and their dysregulation is linked to diseases such as glaucoma, epilepsy, and certain types of cancer. nih.gov Studies on related thiophene-based sulfonamides have shown potent, noncompetitive inhibition of human carbonic anhydrase I and II (hCA-I and hCA-II) isoenzymes. nih.gov Future research could specifically investigate the inhibitory profile of this compound against various CA isoforms, particularly those overexpressed in tumors like CA IX, to assess its potential as an anticancer agent. frontiersin.org The exploration of its activity against other enzyme families, such as kinases or proteases, represents another fertile ground for discovering novel therapeutic uses.

Table 1: Antibacterial Activity of 5-bromo-N-alkylthiophene-2-sulfonamides against K. pneumoniae ST147

| Compound | Alkyl Group | MIC (μg/mL) | MBC (μg/mL) |

|---|---|---|---|

| 3a | Ethyl | - | - |

| 3b | Propyl | 0.39 | 0.78 |

| 3c | Isopropyl | - | - |

Data derived from studies on NDM-1 producing Klebsiella pneumoniae ST147. nih.govresearchgate.net MIC (Minimum Inhibitory Concentration) and MBC (Minimum Bactericidal Concentration) values were reported for the propyl derivative (3b), highlighting its potency. Data for the ethyl derivative (3a) was not specified in the same detail.

Development of Greener and More Efficient Synthetic Pathways

The synthesis of this compound has been achieved through the N-alkylation of the parent compound, 5-bromothiophene-2-sulfonamide. nih.govresearchgate.net A common laboratory method involves using a strong base like lithium hydride (LiH) in an anhydrous solvent such as dimethylformamide (DMF), followed by the addition of an alkylating agent like bromoethane (B45996). nih.govresearchgate.net This reaction proceeds at room temperature and can produce yields of around 72%. nih.govresearchgate.net

Table 2: Synthesis Yields of 5-bromo-N-alkylthiophene-2-sulfonamides

| Compound | Reagent | Yield (%) |

|---|---|---|

| This compound | Bromoethane | 72 |

| 5-bromo-N-propylthiophene-2-sulfonamide | 1-Bromopropane | 78 |

| 5-bromo-N-isopropylthiophene-2-sulfonamide | Isopropyl bromide | 62 |

Yields obtained via alkylation of 5-bromothiophene-2-sulfonamide using LiH in DMF. nih.govresearchgate.net

While effective, this method utilizes hazardous reagents and volatile organic solvents. The future of pharmaceutical manufacturing increasingly depends on the adoption of green chemistry principles to minimize environmental impact and improve safety. sci-hub.senih.gov Research into greener synthetic pathways for this compound and related compounds is a critical future direction.

Key areas for development include:

Eco-friendly Solvents: Replacing traditional organic solvents with greener alternatives like water or polyethylene (B3416737) glycol (PEG). sci-hub.se For instance, the synthesis of some sulfonamide derivatives has been successfully demonstrated in water using sodium carbonate as a base. sci-hub.se

Catalytic Processes: The use of catalysts can enhance reaction efficiency and reduce waste. Organic catalysts like L-Proline have been employed in the one-pot synthesis of thiophene-containing sulfonamides under solvent-free conditions. digitellinc.com Similarly, copper-catalyzed reactions have been used for the synthesis of halogenated thiophenes. nih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product. One-pot reactions and tandem processes, such as the Suzuki-Miyaura cross-coupling reaction used to further derivatize the thiophene core, are examples of efficient strategies. nih.govresearchgate.net

Alternative Energy Sources: Exploring the use of microwave irradiation or ultrasound to accelerate reactions, often leading to shorter reaction times and cleaner product formation.

Developing a synthetic pathway that is not only efficient in terms of yield but also environmentally benign and economically viable will be crucial for the potential large-scale production of this compound. sci-hub.sersc.org

Integration of Advanced Computational Approaches and Artificial Intelligence in Thiophene Sulfonamide Drug Discovery

For this compound and its analogs, computational methods are already playing a vital role. Molecular docking studies have been used to investigate the binding interactions of these compounds with their biological targets. For example, in-silico tests of a related derivative against a protein from NDM-KP ST147 revealed key hydrogen bond and hydrophobic interactions within the active site, providing a rationale for its observed antibacterial activity. nih.govresearchgate.net

Density Functional Theory (DFT) is another powerful computational tool used to study the structural, electronic, and thermodynamic properties of thiophene sulfonamide derivatives. researchgate.netmdpi.com These calculations can predict parameters like molecular orbital energies (HOMO-LUMO), which relate to the compound's stability and reactivity, and simulate spectroscopic data (IR, UV-Vis) to aid in characterization. researchgate.netmdpi.com

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-bromo-N-ethylthiophene-2-sulfonamide, and how can reaction conditions influence yield?

- Methodological Answer : A common approach involves coupling 5-bromo-thiophene-2-sulfonyl chloride with ethylamine under basic conditions. Microwave-assisted synthesis (e.g., 60°C, THF, Pd-based catalysts) can enhance reaction efficiency compared to conventional heating, as demonstrated in analogous sulfonamide syntheses . Key parameters include solvent choice (e.g., THF vs. ethyl acetate), catalyst loading (e.g., Pd(PPh₃)₂Cl₂), and stoichiometry of reagents. Yields are typically optimized by controlling reaction time and temperature, with microwave irradiation reducing side reactions .

Q. How should researchers characterize this compound to confirm structural integrity?

- Methodological Answer : Full characterization requires:

- NMR : ¹H/¹³C NMR to confirm ethyl group integration (δ ~1.2 ppm for CH₃, δ ~3.3 ppm for CH₂) and bromine/thiophene ring signals.

- Mass Spectrometry : HRMS to verify molecular ion [M+H]⁺ at m/z 294.99 (C₇H₉BrN₂O₂S₂).

- IR : Peaks for sulfonamide S=O (~1350 cm⁻¹) and N-H (~3300 cm⁻¹).

Cross-referencing with literature data (e.g., analogous bromothiophene sulfonamides) ensures accuracy .

Q. What solubility properties are critical for handling this compound in biological assays?

- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMSO, DMF) or THF. Pre-dissolve in DMSO (<5% v/v) for in vitro studies to avoid precipitation. Solubility can be enhanced via co-solvents (e.g., PEG-400) or salt formation, depending on the assay matrix .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved during structural analysis?

- Methodological Answer : Contradictions may arise from rotational isomers (e.g., sulfonamide S-N bond rotation) or impurities. Use:

- Variable Temperature NMR : To observe coalescence of split peaks at elevated temperatures.

- 2D NMR (COSY, NOESY) : To confirm coupling between thiophene protons and adjacent groups.

- HPLC-PDA-MS : To detect impurities or degradation products. For example, residual palladium from synthesis could cause splitting artifacts .

Q. What strategies optimize the compound’s bioactivity in glioma cell models, based on structural analogs?

- Methodological Answer : Analog studies (e.g., U87MG glioma cells) suggest:

- Functionalization : Introduce ethynyl or aryl groups at the 5-bromo position via Sonogashira coupling to enhance blood-brain barrier penetration .

- SAR Analysis : Compare IC₅₀ values of derivatives with varying N-alkyl chains (e.g., ethyl vs. cyclopropyl) to balance lipophilicity and toxicity .

- In Silico Modeling : Predict binding affinity to sulfonamide-targeted enzymes (e.g., carbonic anhydrase) using molecular docking .

Q. How do reaction conditions (e.g., solvent, catalyst) influence regioselectivity in derivatization reactions?

- Methodological Answer : For Suzuki-Miyaura coupling at the 5-bromo position:

- Solvent : Dioxane/water mixtures favor cross-coupling over homo-coupling by stabilizing Pd intermediates.

- Catalyst : PdCl₂(dppf) increases regioselectivity compared to Pd(PPh₃)₄ in thiophene systems.

- Base : K₂CO₃ minimizes side reactions in microwave-assisted protocols. Monitor reaction progress via TLC (Rf ~0.5 in EtOAc/hexane) .

Q. What analytical techniques best resolve degradation products under accelerated stability testing?

- Methodological Answer : Use:

- HPLC-DAD-ELSD : To separate and quantify degradation products (e.g., hydrolysis of sulfonamide to sulfonic acid).

- LC-MS/MS : Identify degradants via fragmentation patterns (e.g., loss of Br⁻ or ethylamine).

- Forced Degradation Studies : Expose to heat (40°C), humidity (75% RH), and UV light to simulate storage conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.